molecular formula C10H20ClNO2 B6214704 ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride CAS No. 2731014-33-6

ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride

Cat. No.: B6214704
CAS No.: 2731014-33-6
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its varied biological properties and is used in scientific experiments. This compound is also referred to as Aetocyclidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride typically involves the reaction of cyclopentanone with ethyl chloroformate and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted cyclopentane compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride include:

  • Ethyl 1-(2-aminoethyl)cyclohexane-1-carboxylate
  • Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate
  • Ethyl 1-(2-aminoethyl)cycloheptane-1-carboxylate

Uniqueness

This compound is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

2731014-33-6

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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